3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 895456-40-3
VCID: VC5952227
InChI: InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN2O3S2
Molecular Weight: 406.9

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

CAS No.: 895456-40-3

Cat. No.: VC5952227

Molecular Formula: C18H15ClN2O3S2

Molecular Weight: 406.9

* For research use only. Not for human or veterinary use.

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide - 895456-40-3

Specification

CAS No. 895456-40-3
Molecular Formula C18H15ClN2O3S2
Molecular Weight 406.9
IUPAC Name 3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Standard InChI Key VHSMJJCZDWEQFW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, precisely describes its three-component structure:

  • Propanamide core: A three-carbon chain with a terminal amide group (CONH)

  • 4-Chlorophenylsulfonyl moiety: A sulfone group (-SO₂-) attached to a para-chlorinated benzene ring

  • 4-Phenylthiazol-2-yl substituent: A thiazole heterocycle bearing a phenyl group at position 4

This configuration creates a planar thiazole ring system connected to a flexible sulfonamide linker, enabling both hydrophobic interactions through aromatic groups and hydrogen bonding via the amide/sulfone functionalities .

Spectroscopic Data

Key spectral characteristics from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:

  • ¹H NMR (DMSO-d₆): Distinct triplets at δ 2.53–2.57 ppm (CH₂ adjacent to sulfone) and δ 3.56–3.60 ppm (SO₂-CH₂), with aromatic protons appearing as multiplets between δ 7.45–7.96 ppm .

  • IR (KBr): Strong absorption bands at 1677 cm⁻¹ (amide C=O stretch) and 1305/1149 cm⁻¹ (asymmetric/symmetric SO₂ vibrations) .

Comparative Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₈H₁₅ClN₂O₃S₂High-resolution MS
Molecular Weight406.9 g/molPubChem CID 7544217
XLogP3-AA4.2Computed
Hydrogen Bond Donors1PubChem
Rotatable Bonds6Cactvs 3.4.8.18
Topological Polar Surface98.7 ŲChemAxon Toolkit

The compound’s moderate lipophilicity and polar surface area suggest potential membrane permeability, a critical factor for drug candidate viability .

Synthetic Methodologies

Key Synthetic Pathways

The synthesis typically follows a three-stage sequence:

Thioether Formation

Methyl acrylate reacts with 4-chlorobenzenethiol under basic conditions to yield methyl 3-[(4-chlorophenyl)thio]propanoate. This step establishes the sulfur-carbon linkage critical for subsequent oxidation .

Sulfone Generation

Oxidation of the thioether intermediate using hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide (-S-) to a sulfone (-SO₂-), producing methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. Reaction conditions:

  • Temperature: 60–70°C

  • Duration: 6–8 hours

  • Yield: 78–82%

Amide Coupling

The methyl ester undergoes aminolysis with 2-amino-4-phenylthiazole in anhydrous DMF, catalyzed by HOBt/DCC. This forms the final amide bond with:

Analytical Validation

Critical quality control measures include:

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient)

  • Melting Point: 190–193°C (uncorrected, capillary method)

  • Mass Confirmation: ESI-MS m/z 407.9 [M+H]⁺

Pharmacological Considerations

ADMET Profiling

Predicted properties using QikProp:

ParameterValueAcceptability Range
Caco-2 Permeability112 nm/s>25 nm/s (high)
Plasma Protein Binding89%<90% (acceptable)
HERG InhibitionpIC₅₀ 4.1>5 (low risk)
HepatotoxicityLow risk-

These predictions suggest adequate absorption but potential cardiac safety concerns requiring experimental validation .

Industrial and Research Applications

Intermediate Utility

The compound serves as a precursor for:

  • Oxadiazole Derivatives: Cyclocondensation with CS₂/KOH yields 5-[2-{(4-chlorophenyl)sulfonyl}ethyl]-1,3,4-oxadiazole-2-thiol (74% yield)

  • Heterocyclic Hybrids: Reaction with acetonyl acetone produces pyrrole-conjugated analogs with enhanced solubility

Patent Landscape

While no direct patents claim this compound, related structures appear in:

  • WO2019154923A1 (Antimicrobial sulfonamides)

  • US20210071021A1 (Thiazole-based kinase inhibitors)

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